molecular formula C12H15NO4S B2821659 2-(Piperidin-1-ylsulfonyl)benzoic acid CAS No. 746607-56-7

2-(Piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B2821659
CAS No.: 746607-56-7
M. Wt: 269.32
InChI Key: XINZZICRQFQURD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C({12})H({15})NO(_{4})S and a molecular weight of 269.32 g/mol . This compound features a benzoic acid core substituted with a piperidin-1-ylsulfonyl group, which imparts unique chemical and physical properties. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzoic acid, piperidine, methanesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Benzoic acid is first dissolved in the solvent, followed by the addition of piperidine and the base. Methanesulfonyl chloride is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is stirred for several hours, gradually warming to room temperature.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Stirring: Ensures uniform mixing and reaction efficiency.

    Automated Temperature Control: Maintains optimal reaction conditions.

    Purification Systems: Industrial purification may involve distillation, crystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH({4})).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

2-(Piperidin-1-ylsulfonyl)benzoic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Piperidin-1-ylsulfonyl)benzoic acid can be compared with other sulfonyl-substituted benzoic acids, such as:

    2-(Morpholin-4-ylsulfonyl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.

    2-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Contains a pyrrolidine ring, offering different steric and electronic properties.

    2-(Piperazin-1-ylsulfonyl)benzoic acid: Features a piperazine ring, which can affect its biological activity and solubility.

The uniqueness of this compound lies in its specific piperidine ring, which can influence its reactivity and interaction with biological targets differently compared to its analogs.

Properties

IUPAC Name

2-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZZICRQFQURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746607-56-7
Record name 2-(piperidine-1-sulfonyl)benzoic acid
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